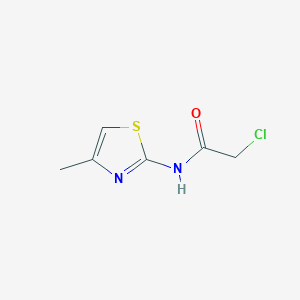
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
説明
“2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also undergo hydrolysis and coupling reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
-
Anti-Tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
-
Anticonvulsant Properties
- Field : Pharmacology
- Application : Thiazole analogues have been studied for their anticonvulsant properties .
- Methods : The study involved the synthesis of thiazole analogues and testing their anticonvulsant properties .
- Results : Analogues 7a 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 7b 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection ranging from 33 to 100% in both seizure models .
-
Anticancer Screening
- Field : Oncology
- Application : The anticancer screening of synthesized N - (4- (4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .
- Methods : The study involved the synthesis of thiazole derivatives and testing their anticancer properties using the SRB assay .
- Results : The results of the study were compared with a standard drug (5-fluorouracil) .
-
Antioxidant, Analgesic, and Anti-Inflammatory
- Field : Pharmacology
- Application : Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antioxidant, analgesic, and anti-inflammatory properties .
- Results : The results showed that some thiazole derivatives exhibited significant antioxidant, analgesic, and anti-inflammatory activities .
-
Antimicrobial and Antifungal
- Field : Microbiology
- Application : Thiazole derivatives have been used as antimicrobial and antifungal agents .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antimicrobial and antifungal properties .
- Results : The results showed that some thiazole derivatives exhibited significant antimicrobial and antifungal activities .
-
Antiviral
- Field : Virology
- Application : Thiazole derivatives have been studied for their antiviral properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antiviral properties .
- Results : The results showed that some thiazole derivatives exhibited significant antiviral activities .
-
Diuretic
- Field : Pharmacology
- Application : Thiazoles have been found to exhibit diuretic properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their diuretic properties .
- Results : The results showed that some thiazole derivatives exhibited significant diuretic activities .
-
Neuroprotective
- Field : Neurology
- Application : Thiazole derivatives have been studied for their neuroprotective properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their neuroprotective properties .
- Results : The results showed that some thiazole derivatives exhibited significant neuroprotective activities .
-
Antipyretic
- Field : Pharmacology
- Application : Thiazole derivatives have been used as antipyretic agents .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antipyretic properties .
- Results : The results showed that some thiazole derivatives exhibited significant antipyretic activities .
将来の方向性
Thiazoles have been the subject of extensive research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the potential of thiazole derivatives in various therapeutic applications.
特性
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQBYNKULQNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360650 | |
| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
50772-53-7 | |
| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



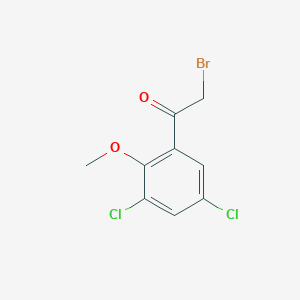
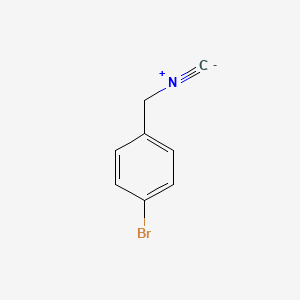
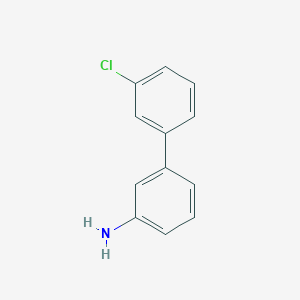
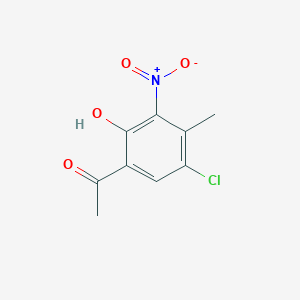
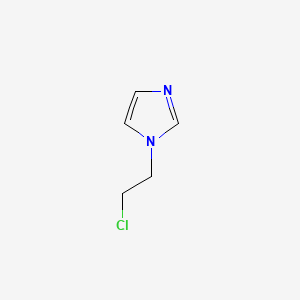
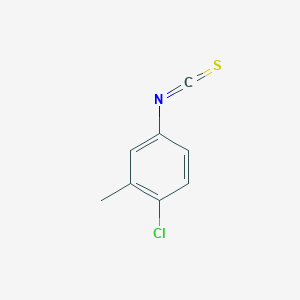
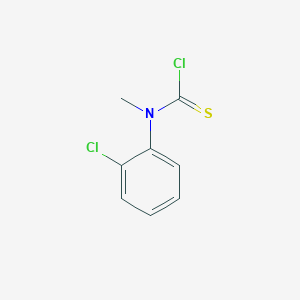
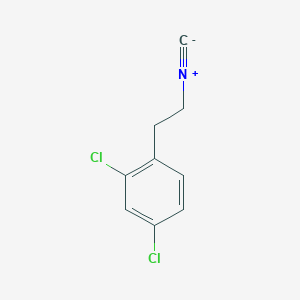
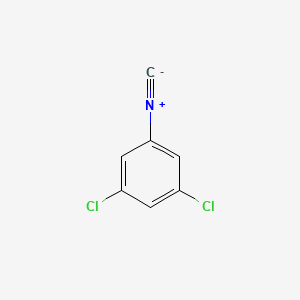
![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)
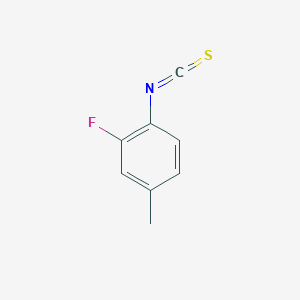
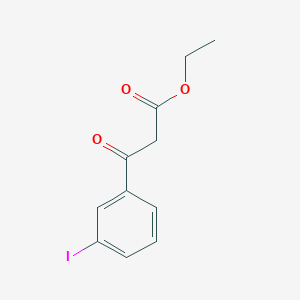
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)